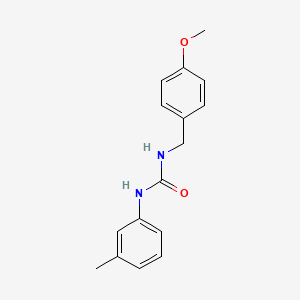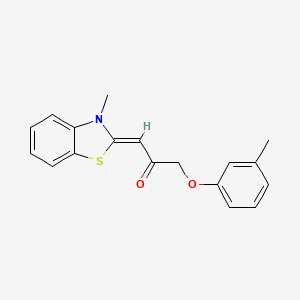![molecular formula C14H22N2O2S B5651210 (3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5651210.png)
(3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired molecular architecture. For molecules similar in complexity to the one , methods such as the base-catalyzed isomerization of thiazolidine derivatives or the double reduction of cyclic sulfonamides are employed to construct the core structure and introduce functional groups at specific positions. These methodologies exemplify the intricate steps required to synthesize complex molecules, involving transformations that ensure the introduction of the desired stereochemistry and functional groups (Zaleska, 1986); (Evans, 2007).
Molecular Structure Analysis
The molecular structure of organic compounds is critical in determining their chemical reactivity and physical properties. Techniques such as NMR spectroscopy and X-ray crystallography are pivotal in elucidating the structural details of complex molecules. For compounds with a similar level of complexity, semi-empirical and ab initio calculations, along with spectroscopic methods, provide insights into stable molecular conformations and electronic structures, revealing how structural nuances influence the overall molecule's behavior (Srivastava et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of a molecule is defined by its functional groups and molecular structure. Complex organic molecules can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and ring transformations. These reactions can be leveraged to further modify the molecule, introduce new functional groups, or alter its physical and chemical properties for specific applications. For instance, the transformation of thiazolidine derivatives into furandione derivatives via base-catalyzed isomerization and subsequent reactions exemplifies the chemical versatility of complex organic structures (Zaleska, 1986).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-4-10-7-16(8-12(10)15)14(17)13-6-5-11(18-13)9-19-2/h5-6,10,12H,3-4,7-9,15H2,1-2H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQMENUOSJQBF-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC=C(O2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(O2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzamide](/img/structure/B5651144.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)
![3-(2-chlorophenyl)-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5651155.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5651162.png)
![[(3R*,4R*)-1-(6-cyclopropyl-4-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5651164.png)
![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5651202.png)
![1-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinoxalin-2(1H)-one](/img/structure/B5651218.png)